molecular formula C7H17NO2 B1268047 1-Amino-3,3-diethoxypropane CAS No. 41365-75-7

1-Amino-3,3-diethoxypropane

Cat. No. B1268047
CAS RN: 41365-75-7
M. Wt: 147.22 g/mol
InChI Key: PXXMSHBZYAOHBD-UHFFFAOYSA-N
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Patent
US07217845B2

Procedure details

To 981 mg (3 mmol) of pentafluorophenyl-6-maleimido-hexane-1-carboxylate (1) (Example 11) dissolved in dry methylene chloride (30 ml) was added 10 g (1 mmol) of •-amino-•-amino PEG (2) (MW 10,000, n=226) dissolved in 50 ml of dry methylene chloride. The reaction mixture was stirred at room temperature for 2 h and the product 3 obtained as a white powder by precipitation in ether (100 ml). The product was then dried under vacuum for 4 h.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
pentafluorophenyl-6-maleimido-hexane-1-carboxylate
Quantity
981 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(C[CH2:18][CH2:19][N:20]1C(=O)C=CC1=O)C(F)(F)C(F)(C1C=CC=CC=1)C([O-])=O.[C:28](=O)([O:36][C:37]1[CH:42]=CC=CN=1)[O:29][C:30]1[CH:35]=CC=CN=1>C(Cl)Cl.CCOCC>[NH2:20][CH2:19][CH2:18][CH:28]([O:29][CH2:30][CH3:35])[O:36][CH2:37][CH3:42]

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
pentafluorophenyl-6-maleimido-hexane-1-carboxylate
Quantity
981 mg
Type
reactant
Smiles
FC(C(C(C(=O)[O-])(C1=CC=CC=C1)F)(F)F)(CCCN1C(C=CC1=O)=O)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC1=NC=CC=C1)(OC1=NC=CC=C1)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCCC(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.